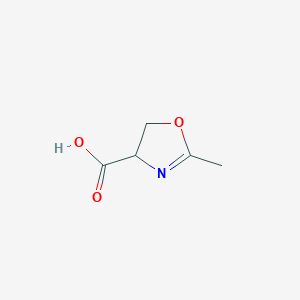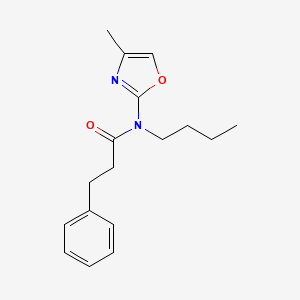
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide is a chemical compound known for its potential applications in various fields, including pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a butyl group, a methyloxazole ring, and a phenylpropanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyloxazole with butylamine and 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential anti-allergic properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as allergies.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A) . This inhibition occurs through the selective binding of the compound to target proteins, preventing the release of these mediators and thereby reducing allergic responses.
類似化合物との比較
Similar Compounds
N-Butyl-N’-(4-methyloxazol-2-yl)thiourea: This compound shares a similar structure but contains a thiourea group instead of a propanamide group.
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: This compound is similar but has a phenylacetamide moiety instead of a phenylpropanamide moiety.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit allergic mediators sets it apart from other similar compounds .
特性
CAS番号 |
57067-83-1 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-4-12-19(17-18-14(2)13-21-17)16(20)11-10-15-8-6-5-7-9-15/h5-9,13H,3-4,10-12H2,1-2H3 |
InChIキー |
BSMLJQAAMZFOMA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
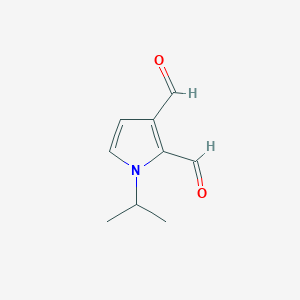

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
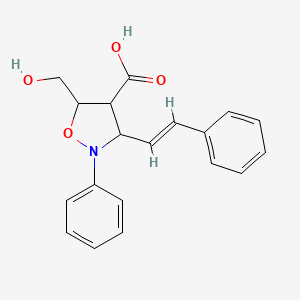
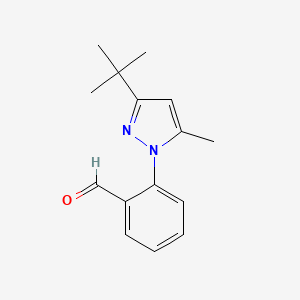
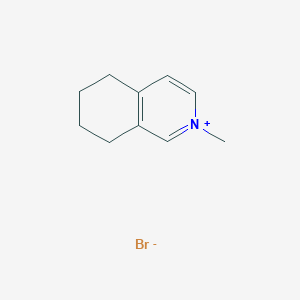
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
